molecular formula C11H13N B043153 2,4,6-Trimethylphenylacetonitrile CAS No. 34688-71-6

2,4,6-Trimethylphenylacetonitrile

Cat. No. B043153
Key on ui cas rn: 34688-71-6
M. Wt: 159.23 g/mol
InChI Key: SDKQOGSGNPGPRN-UHFFFAOYSA-N
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Patent
US05698735

Procedure details

8.0 g (0.06 mol) of aluminum chloride are first introduced into 40 ml of mesitylene at 0° C. 4.1 g (0.02 mol) of phenylsulfonyloxyacetonitrile are then added, and the reaction mixture is stirred at room temperature overnight. The crude product obtained after hydrolysis is chromatographed on silica gel using dichloromethane. 2.3 g (72.3% of theory) of 2,4,6-trimethylbenzyl cyanide are isolated.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].C1(S(O[CH2:15][C:16]#[N:17])(=O)=O)C=CC=CC=1.[C:18]1([CH3:26])[CH:23]=[C:22]([CH3:24])[CH:21]=[C:20]([CH3:25])[CH:19]=1>>[CH3:26][C:18]1[CH:23]=[C:22]([CH3:24])[CH:21]=[C:20]([CH3:25])[C:19]=1[CH2:15][C:16]#[N:17] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
40 mL
Type
reactant
Smiles
C1(=CC(=CC(=C1)C)C)C
Step Two
Name
Quantity
4.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)OCC#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product obtained
CUSTOM
Type
CUSTOM
Details
after hydrolysis
CUSTOM
Type
CUSTOM
Details
is chromatographed on silica gel

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=C(CC#N)C(=CC(=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 72.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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